1H-Benzimidazole-6-methanamine, 2-amino-
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Overview
Description
1H-Benzimidazole-6-methanamine, 2-amino- is a heterocyclic aromatic organic compound. It consists of a benzimidazole ring, which is a fusion of benzene and imidazole rings, with an amino group attached to the sixth position of the methanamine side chain. This compound is known for its diverse biological activities and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Benzimidazole-6-methanamine, 2-amino- can be synthesized through several methodsAnother method includes the cyclization of amido-nitriles under mild reaction conditions, which allows for the inclusion of various functional groups .
Industrial Production Methods: Industrial production of 1H-Benzimidazole-6-methanamine, 2-amino- often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 1H-Benzimidazole-6-methanamine, 2-amino- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the benzimidazole ring.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of benzimidazole derivatives with different functional groups, while substitution reactions can yield a variety of substituted benzimidazoles .
Scientific Research Applications
1H-Benzimidazole-6-methanamine, 2-amino- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It has potential therapeutic applications, including anticancer and anti-inflammatory properties.
Industry: The compound is used in the development of optical sensors and photovoltaic materials.
Mechanism of Action
The mechanism of action of 1H-Benzimidazole-6-methanamine, 2-amino- involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, inhibiting their activity and leading to the desired biological effects. For example, it can inhibit the growth of microorganisms by interfering with their metabolic pathways .
Comparison with Similar Compounds
1H-Benzimidazole-6-methanamine, 2-amino- is unique due to its specific structure and functional groups. Similar compounds include:
Benzimidazole: The parent compound with a simpler structure.
2-Methylbenzimidazole: A derivative with a methyl group at the second position.
5,6-Dimethylbenzimidazole: A derivative with methyl groups at the fifth and sixth positions.
These similar compounds share some biological activities but differ in their specific applications and effectiveness.
Properties
Molecular Formula |
C8H10N4 |
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Molecular Weight |
162.19 g/mol |
IUPAC Name |
6-(aminomethyl)-1H-benzimidazol-2-amine |
InChI |
InChI=1S/C8H10N4/c9-4-5-1-2-6-7(3-5)12-8(10)11-6/h1-3H,4,9H2,(H3,10,11,12) |
InChI Key |
WOLZVGSTWRXXIS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1CN)NC(=N2)N |
Origin of Product |
United States |
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